

Application Note: Scalable Synthesis of 2-(2-Methoxyethyl)-2-methylmorpholine

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)-2-methylmorpholine

CAS No.: 1485656-13-0

Cat. No.: B2368588

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-(2-Methoxyethyl)-2-methylmorpholine**, a high-value pharmacophore often utilized to modulate lipophilicity (

) and metabolic stability in kinase inhibitors (e.g., PI3K/mTOR pathways).

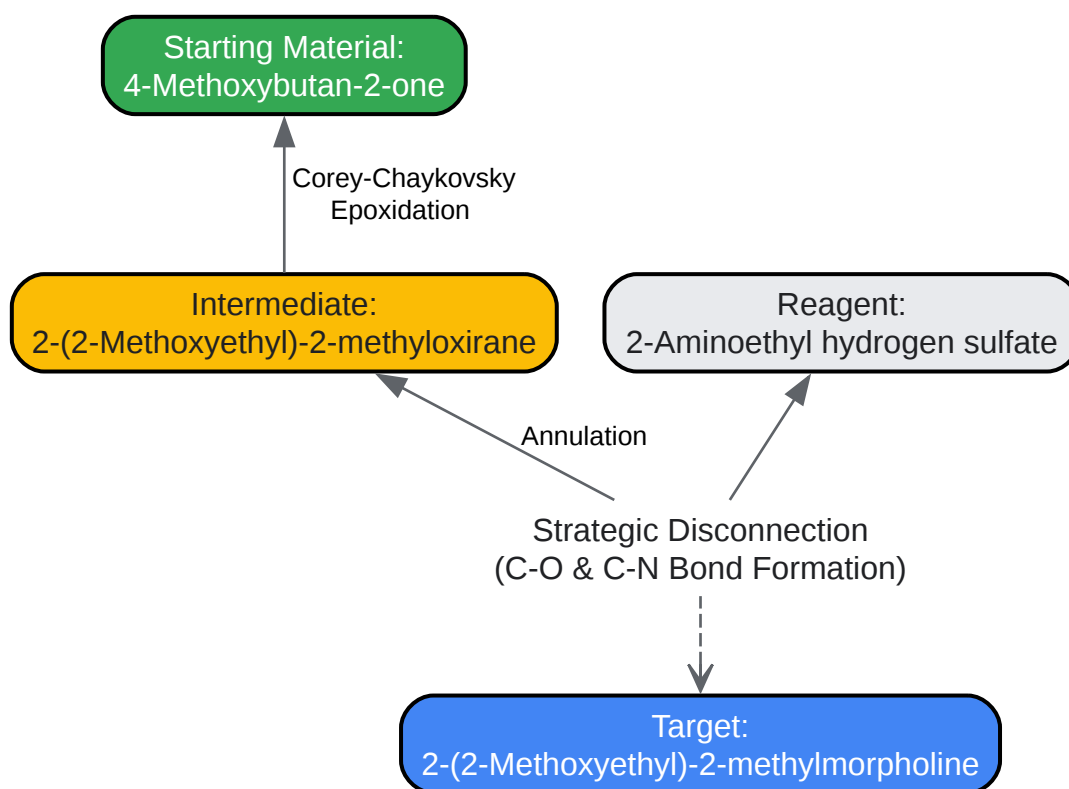
Unlike academic routes that often rely on expensive transition metal catalysis (Pd/Ru) or complex protecting group strategies, this guide prioritizes an industrial-grade convergent synthesis. The methodology leverages the Corey-Chaykovsky epoxidation followed by a Sulfate-Ester Annulation, utilizing inexpensive reagents (trimethylsulfoxonium iodide and 2-aminoethyl hydrogen sulfate) to ensure cost-efficiency and safety at multi-gram to kilogram scales.

Retrosynthetic Analysis & Strategy

The structural challenge of the target molecule lies in the quaternary carbon at the 2-position. Traditional N-alkylation of 2-methylmorpholine often yields regioisomeric mixtures. Therefore, a de novo construction of the morpholine ring via a quaternary epoxide intermediate is the most reliable strategy for scale-up.

Strategic Pathway

- Precursor: 4-Methoxybutan-2-one (Commercially available or easily synthesized).
- Intermediate: 2-(2-Methoxyethyl)-2-methyloxirane (via Sulfur Ylide addition).
- Cyclization: Ring opening and closure using 2-aminoethyl hydrogen sulfate (AES) in a biphasic basic medium.



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Figure 1: Retrosynthetic logic prioritizing the construction of the quaternary center prior to ring closure.

Detailed Experimental Protocols

Phase 1: Epoxide Synthesis (Corey-Chaykovsky)

Objective: Convert 4-methoxybutan-2-one to 2-(2-methoxyethyl)-2-methyloxirane. Critical

Quality Attribute (CQA): Complete consumption of ketone to prevent side reactions in Phase 2.

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5][6][7][8][9][10]	Role
Trimethylsulfoxonium iodide (TMSOI)	1.2	Methylene transfer agent
Potassium tert-butoxide (KOtBu)	1.25	Base
4-Methoxybutan-2-one	1.0	Substrate
DMSO / THF (1:1 v/v)	10 Vol	Solvent System

Step-by-Step Protocol

- Reactor Setup: Equip a dry reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.
- Ylide Formation: Charge TMSOI (1.2 eq) and dry DMSO/THF (5 Vol). Cool to 0°C.
- Base Addition: Add KOtBu (1.25 eq) portion-wise, maintaining internal temperature . (Note: Exothermic). Stir for 30–60 minutes at room temperature until a clear/hazy solution forms (formation of dimethylsulfoxonium methylide).
- Substrate Addition: Cool the ylide solution to 0–5°C. Add 4-methoxybutan-2-one (1.0 eq) dissolved in THF (5 Vol) dropwise over 30 minutes.
- Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
 - IPC (In-Process Control): Monitor via GC-MS or TLC (Hexane/EtOAc). Target: <2% residual ketone.

- Quench & Workup: Pour reaction mixture into ice-water (20 Vol). Extract with MTBE (3 x 5 Vol).
- Purification: Wash combined organics with brine, dry over $MgSO_4$, and concentrate.
 - Note: The crude epoxide is volatile. Avoid high-vacuum prolonged drying. Use directly in Phase 2 if purity >90%.

Phase 2: Morpholine Annulation (The Sulfate Route)

Objective: React the epoxide with 2-aminoethyl hydrogen sulfate to form the morpholine ring.

Mechanism: The amine attacks the less hindered carbon of the epoxide (regioselective), followed by base-mediated intramolecular displacement of the sulfate group by the resulting alkoxide.

Reagents & Materials

Reagent	Equiv. [1] [2] [3] [4] [5] [6] [7] [8] [9] [10]	Role
Crude Epoxide (from Phase 1)	1.0	Electrophile
2-Aminoethyl hydrogen sulfate (AES)	1.1	Nitrogen Source / Cyclization Partner
Sodium Hydroxide (40% aq)	3.5	Base
Toluene	5 Vol	Organic Solvent (Biphasic)

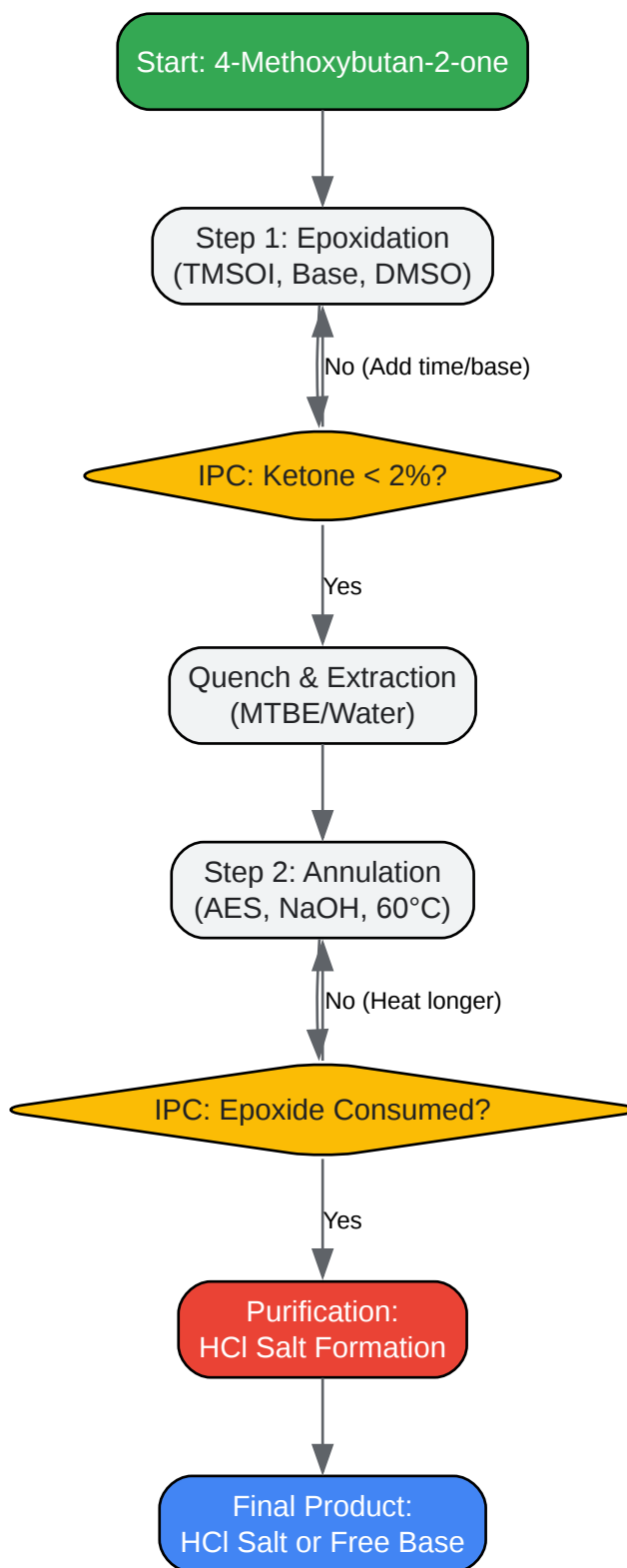
Step-by-Step Protocol

- Dissolution: In the reactor, dissolve AES (1.1 eq) in minimal water (approx. 2 Vol).
- Base Activation: Add NaOH solution (3.5 eq) slowly. The reaction is exothermic; maintain .
- Epoxide Addition: Add the crude epoxide (1.0 eq) diluted in Toluene (5 Vol).
- Cyclization: Heat the biphasic mixture to 55–65°C with vigorous stirring (high shear mixing is beneficial for mass transfer).

- Reaction Time: Typically 6–12 hours.
- IPC: Monitor consumption of epoxide via GC.
- Workup: Cool to room temperature. Separate phases. Extract the aqueous layer with Toluene or DCM (2 x 3 Vol).
- Purification:
 - Combine organic layers and wash with minimal water.
 - Salt Formation (Critical for Purity): To the organic layer, add HCl in dioxane or ether (1.1 eq) to precipitate the morpholine hydrochloride salt.
 - Filter the white solid. Recrystallize from IPA/Ethanol if necessary to remove non-basic impurities.
- Free Basing (Optional): If the free base is required, partition the salt between DCM and 1M NaOH, separate, dry, and concentrate.

Process Logic & Safety Architecture

The following diagram illustrates the operational flow and decision gates for the synthesis.



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Figure 2: Process flow diagram highlighting Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

Key Technical Considerations

Regiochemistry

In the reaction of the 2,2-disubstituted epoxide with the amine (AES):

- **Nucleophilic Attack:** Under basic conditions, the amine attacks the least hindered carbon (the primary CH₂ of the epoxide ring).
- **Result:** The nitrogen atom attaches to the CH₂, and the tertiary alcohol forms at the quaternary center.
- **Ring Closure:** The tertiary alkoxide subsequently displaces the sulfate group on the ethyl chain of the amine, forming the ether linkage of the morpholine. This confirms the target structure is formed, not an isomer.

Safety & Scale-Up

- **DMSO/NaH Hazards:** If using Sodium Hydride (NaH) instead of KOtBu, be aware that DMSO + NaH can form explosive decomposition products above 60°C. KOtBu is recommended for higher safety margins at scale.
- **Epoxide Toxicity:** The intermediate epoxide is an alkylating agent. Handle with proper containment (fume hood/isolator).
- **Exotherms:** Both the ylide formation and the neutralization of AES are exothermic. Controlled addition rates are critical.

Analytical Data (Expected)

- **¹H NMR (CDCl₃, 400 MHz):** δ 3.6–3.7 (m, 4H, morpholine ring), 3.4 (t, 2H, side chain), 3.3 (s, 3H, OMe), 2.8–2.9 (m, 4H, morpholine ring), 1.7 (t, 2H, side chain), 1.1 (s, 3H, Me). Note: Shifts will vary between salt and free base.
- **Mass Spectrometry:** [M+H]⁺ corresponding to MW.

References

- Corey-Chaykovsky Reaction: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂).^[11] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.^{[4][9]}1965, 87, 1353–1364. [Link](#)
- Sulfate Ester Morpholine Synthesis (Wenker-Type): This protocol is an adaptation of the reaction between epoxides and 2-aminoethyl hydrogen sulfate, a standard industrial method for morpholine derivatives. See: U.S. Patent 3,169,143 (Preparation of 2-aminoethyl hydrogen sulfate) and U.S. Patent 4,647,663 (Synthesis of morpholine).
- General Morpholine Synthesis Review: "Synthesis of Morpholines." Organic Chemistry Portal. [Link](#)
- Application in Drug Discovery: Use of 2-methyl-2-substituted morpholines in PI3K inhibitors. World Intellectual Property Organization Patent WO2012069948. [Link](#)

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